molecular formula C10H5BrF3N B1376518 5-Bromo-8-(trifluoromethyl)quinoline CAS No. 1239460-75-3

5-Bromo-8-(trifluoromethyl)quinoline

Cat. No.: B1376518
CAS No.: 1239460-75-3
M. Wt: 276.05 g/mol
InChI Key: NDIXNUDOSIZUCO-UHFFFAOYSA-N
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Description

5-Bromo-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is a solid substance with a molecular weight of 276.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H . This code provides a specific description of the molecule’s structure .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 276.06 . It has a density of 1.7±0.1 g/cm³, a boiling point of 309.6±37.0 °C at 760 mmHg, and a flash point of 141.1±26.5 °C .

Scientific Research Applications

1. Chemical Reactions and Synthesis

  • 5-Bromo-8-(trifluoromethyl)quinoline and its derivatives play a significant role in chemical synthesis. For instance, these compounds are involved in reactions like metalation, deprotonation, and cyclization, demonstrating their utility in organic chemistry. Schlosser et al. (2006) explored the reaction of similar quinoline derivatives with various bases, highlighting the steric and electronic effects of the trifluoromethyl group (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006). In another study, synthesis and application of a related fluorescent reagent for the detection of trace elements in food samples were reported (Weng Hui-ping, 2010).

2. Photophysical Properties and Applications

  • The photophysical properties of quinoline derivatives, such as their fluorescent characteristics, make them useful in various applications. For example, studies have explored their use in electronic spectra calculations and in understanding charge transfer mechanisms. Chen Zhao (2007) conducted quantum chemistry studies on halogen-benzylidene-quinolin-8-ol aluminum complexes to understand their electronic absorption spectrum and charge transfer processes (Chen Zhao, 2007).

3. Biological Activity and Drug Development

  • Research into the biological activities of quinoline derivatives has implications for drug development, particularly in the fields of anticancer and antimicrobial agents. For instance, Kul Köprülü et al. (2018) examined various quinoline derivatives for their anticancer potential, finding specific compounds with notable antiproliferative activity (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018). Another study by Holla et al. (2006) investigated pyrazolo[3,4-d]pyrimidine derivatives of quinoline for their antibacterial and antifungal properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

4. Material Science and Corrosion Inhibition

Safety and Hazards

5-Bromo-8-(trifluoromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

Properties

IUPAC Name

5-bromo-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXNUDOSIZUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738962
Record name 5-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239460-75-3
Record name 5-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-(trifluoromethyl)aniline (3.0 g, 12.6 mmol), glycerol (4.64 g, 50.0 mmol), and ferrous sulfate (0.56 g, 2.0 mmol) was added conc. sulfuric acid (2.2 mL) dropwise. The reaction mixture was heated at 120° C. for 4 hr. After cooled to RT, the reaction was diluted with ethyl acetate (150 mL), and 2N aq. NaOH was introduced to adjust pH about 13. The organic layer was separated and washed with brine and dried over Na2SO4 and evaporated to give the crude product, which was purified with flash column chromatography to give 5-bromo-8-(trifluoromethyl)quinoline (1.2 g, 48%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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